Jujuboside D

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

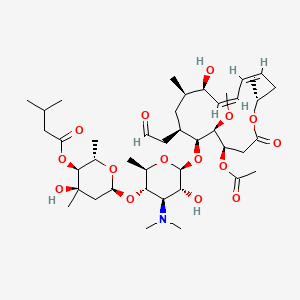

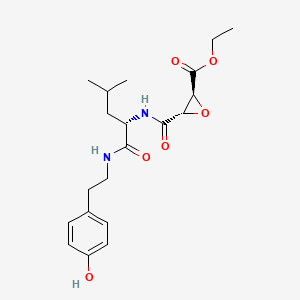

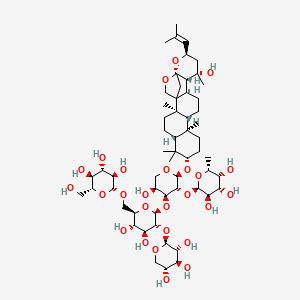

Jujuboside D is a compound that has been isolated from the plant Ziziphus jujuba . It is a type of triterpenoid . The molecular formula of Jujuboside D is C58H94O26 .

Synthesis Analysis

The synthesis of Jujuboside D involves various kinds of chromatography and the structures are identified on the basis of spectral analysis . The triterpene synthesis pathways of Ziziphus jujuba are the MVA synthesis pathway .Molecular Structure Analysis

The molecular structure of Jujuboside D has been established through spectral analysis . The molecular weight of Jujuboside D is 1207.35 g/mol .Chemical Reactions Analysis

Jujuboside D is one of the compounds that were isolated from Ziziphus jujuba Mill var. Spinosa (Bunge) Hu ex. H. F. Chou . The chemical reactions involved in the isolation and identification of Jujuboside D are not explicitly mentioned in the available literature.Wissenschaftliche Forschungsanwendungen

Jujuboside D: A Comprehensive Analysis of Scientific Research Applications

Anti-Inflammatory Activity: Jujuboside D has been found to exhibit lipoxygenase-inhibiting activity, which can help in reducing inflammation. This suggests potential applications in treating conditions associated with inflammation, such as arthritis or asthma .

Sedative and Hypnotic Effects: Research indicates that Jujuboside B, closely related to Jujuboside D, possesses sedative and hypnotic activities. This points towards its use in managing sleep disorders and providing a natural alternative for inducing sleep .

Antitumor Potential: Jujuboside B has also shown antitumor activities, hinting at the possibility of Jujuboside D being useful in cancer research for its potential to inhibit tumor growth or proliferation .

Cardiovascular Protection: Studies suggest that Jujubosides can have a protective effect on the cardiovascular system, which may include reducing the risk of coronary artery disease or alleviating symptoms associated with it .

Liver Protection: The anti-inflammatory properties of Jujuboside D may extend to protecting the liver from injury, possibly by reducing inflammation-induced damage .

Neuroprotective Effects: Compounds from Ziziphus jujuba, including Jujuboside D, have been identified with significant neuroprotective effects. This could lead to applications in treating neurodegenerative diseases or brain injuries .

Anti-Anxiety and Antidepressant Effects: Jujubosides have been implicated in treating depression and anxiety, potentially through modulation of neurotransmitter systems or neuroprotective pathways .

Metabolic Regulation: There is evidence to suggest that Jujubosides can influence metabolic processes, which may include regulating lipid levels or glucose metabolism, indicating potential use in metabolic syndrome management .

Phytochemical diversity and pharmacological effects of … - Springer Advances in pharmacological effects of jujuboside B Exploring the Active Components - Springer Protective Effects of Jujubosides on 6 … - MDPI

Wirkmechanismus

Target of Action

Jujuboside D is a dammarane-type saponin that can be isolated from the seeds of Ziziphus jujuba It’s known that jujuboside d showed lipoxygenase-inhibiting activity . It also revealed a moderate inhibitory effect against pro-inflammatory cytokine TNF-a release in LPS-induced RAW 246.7 macrophages .

Mode of Action

It’s known that jujuboside d interacts with its targets, leading to the inhibition of lipoxygenase and the release of pro-inflammatory cytokine tnf-a . This suggests that Jujuboside D may exert its effects by modulating inflammatory responses.

Biochemical Pathways

Given its lipoxygenase-inhibiting activity and its effect on pro-inflammatory cytokine tnf-a release , it can be inferred that Jujuboside D may influence pathways related to inflammation and immune response.

Result of Action

Given its lipoxygenase-inhibiting activity and its effect on pro-inflammatory cytokine tnf-a release , it can be inferred that Jujuboside D may have anti-inflammatory effects at the molecular and cellular levels.

Action Environment

It’s known that the ziziphus genus, from which jujuboside d is derived, is prevalent in subtropical and warm-temperate regions worldwide . This suggests that the plant’s growth environment may influence the production and potency of Jujuboside D.

Eigenschaften

IUPAC Name |

(2S,3S,4R,5S,6S)-2-[(2S,3R,4S,5S)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H94O26/c1-23(2)15-25-16-56(8,72)47-26-9-10-32-54(6)13-12-33(53(4,5)31(54)11-14-55(32,7)57(26)21-58(47,84-25)76-22-57)80-51-46(83-50-43(71)38(66)34(62)24(3)77-50)44(28(61)19-74-51)81-52-45(82-49-41(69)35(63)27(60)18-73-49)40(68)37(65)30(79-52)20-75-48-42(70)39(67)36(64)29(17-59)78-48/h15,24-52,59-72H,9-14,16-22H2,1-8H3/t24-,25-,26+,27+,28-,29+,30+,31-,32+,33-,34+,35-,36+,37+,38+,39-,40-,41+,42+,43-,44-,45+,46+,47-,48+,49-,50-,51-,52-,54-,55+,56-,57-,58+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVKRFLVYJLIZFD-SWCBQSDFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C7C(CC(OC78CC6(C5(CCC4C3(C)C)C)CO8)C=C(C)C)(C)O)C)O)OC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)OC1C(C(C(CO1)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@@]4([C@H]5CC[C@@H]6[C@H]7[C@@](C[C@@H](O[C@]78C[C@]6([C@@]5(CC[C@H]4C3(C)C)C)CO8)C=C(C)C)(C)O)C)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H94O26 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1207.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Jujuboside D | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.